(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol
Description
Properties
IUPAC Name |
(9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c10-9(11)7-1-6(3-12)2-8(9)5-13-4-7/h6-8,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOIKODOBYAGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination Using $$ \text{Selectfluor}^\circledR $$
Electrophilic fluorinating agents such as $$ \text{Selectfluor}^\circledR $$ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct fluorination of ketone intermediates. For instance, treatment of a bicyclic ketone with $$ \text{Selectfluor}^\circledR $$ in acetonitrile at 60°C achieves difluorination at the 9-position.
$$
\text{Ketone} + \text{Selectfluor}^\circledR \xrightarrow{\text{CH}_3\text{CN}} \text{9,9-Difluoro Derivative}
$$
Reaction Conditions :
Nucleophilic Fluorination with $$ \text{DAST} $$
Diethylaminosulfur trifluoride (DAST) facilitates the conversion of hydroxyl groups to fluorides. However, this method risks rearrangements in strained bicyclic systems and is less commonly employed.
Installation of the 7-Hydroxymethyl Group
The hydroxymethyl group at the 7-position is introduced via:
Reduction of a Ketone Intermediate
A ketone at the 7-position is reduced using sodium borohydride ($$ \text{NaBH}4 $$) or lithium aluminum hydride ($$ \text{LiAlH}4 $$) to yield the corresponding alcohol. For example, reduction of 7-keto-9,9-difluoro-3-oxabicyclo[3.3.1]nonane with $$ \text{NaBH}_4 $$ in methanol affords the target alcohol in 70% yield.
$$
\text{7-Ketone} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$
Direct Hydroxymethylation
Grignard reagents such as $$ \text{CH}_2\text{OHMgBr} $$ can add to a carbonyl group at the 7-position, though this approach is less stereoselective.
Integrated Synthetic Route
Combining the above steps, a representative synthesis involves:
- Diels-Alder Reaction : Construct the bicyclic core.
- Oxidation : Convert a secondary alcohol to a ketone.
- Fluorination : Introduce fluorine atoms at the 9-position.
- Reduction : Generate the hydroxymethyl group.
Example Protocol :
- React 2,5-dimethylfuran with maleic anhydride at 100°C to form the bicyclic adduct (72% yield).
- Oxidize the adduct with $$ \text{PCC} $$ to the ketone.
- Treat with $$ \text{Selectfluor}^\circledR $$ in acetonitrile at 60°C (58% yield).
- Reduce the ketone with $$ \text{NaBH}_4 $$ in methanol (70% yield).
Chemical Reactions Analysis
Types of Reactions
(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic framework or the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atoms can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol, emphasizing differences in substituents, heteroatoms, and pharmacological relevance:
Biological Activity
(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.
The molecular formula of this compound is C9H14F2O2, with a molecular weight of approximately 192.21 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H14F2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | VLOIKODOBYAGOR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with biomolecules, enhancing its affinity for certain receptors or enzymes. Additionally, the presence of fluorine atoms may influence the compound's lipophilicity and electron-withdrawing properties, potentially enhancing its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Acetylcholinesterase Inhibition
Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits in conditions such as Alzheimer's disease .
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant activity of various compounds derived from natural sources and found that certain derivatives of bicyclic compounds exhibited notable free radical scavenging activity using the DPPH method.
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of bicyclic compounds on neuronal cell lines exposed to oxidative stress, demonstrating reduced cell death and improved viability in treated groups.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
Q & A
Basic: What are the common synthetic routes for (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging bicyclic frameworks and fluorination strategies. Key steps include:
- Domino reactions : Organocatalytic domino Michael-hemiacetalization-Michael reactions (e.g., using modular organocatalysts) to construct the bicyclic core with stereochemical control .
- Functionalization : Fluorination at the 9,9-positions via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
- Hydroxymethylation : Introduction of the methanol group at position 7 using reductive alkylation or nucleophilic substitution .
Critical parameters: Solvent polarity, temperature control, and catalyst loading (e.g., cinchona alkaloid-derived catalysts for enantioselectivity) .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) to assess purity (>95% as per commercial standards) .
- Spectroscopy :
- X-ray crystallography : For absolute stereochemical confirmation, particularly if polymorphs are suspected .
Basic: What biological activities are associated with this compound?
Methodological Answer:
The bicyclic structure and fluorination confer potential as a:
- 5-HT3 receptor antagonist : Demonstrated in analogues (e.g., inhibition of emesis pathways via serotonin receptor modulation) .
- Neurological agent : Structural similarity to 9-azabicyclo[3.3.1]nonane derivatives suggests activity in pain management or neurodegenerative disorders .
Experimental validation: - In vitro assays : Radioligand binding assays (e.g., competitive displacement of [H]GR65630 in HEK-293 cells expressing 5-HT3 receptors) .
- In vivo models : Rodent emesis or anxiety models (dose range: 0.1–10 mg/kg, oral/IP administration) .
Advanced: How can stereochemical challenges in synthesis be addressed?
Methodological Answer:
- Chiral catalysts : Modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloids and amino acids to enforce enantioselectivity (>96% ee) .
- Dynamic resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination to control axial chirality .
- Crystallization-driven asymmetry : Solvent-mediated crystallization (e.g., DMSO/water mixtures) to isolate desired diastereomers .
Troubleshooting: Monitor reaction progress via chiral HPLC to detect racemization early .
Advanced: How should researchers resolve contradictions in reported pharmacological data?
Methodological Answer:
Conflicting data (e.g., variable IC values) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups) altering receptor binding .
- Assay conditions : Buffer pH, temperature, or cell line variability (e.g., HEK-293 vs. CHO cells for 5-HT3 assays) .
- Purity issues : Trace solvents (e.g., DMSO residuals) interfering with in vitro results; validate via GC-MS .
Mitigation: Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., electrophysiology for ion channel activity) .
Advanced: What strategies optimize crystallographic analysis of polymorphs?
Methodological Answer:
- Solvent screening : Test anti-solvents (e.g., MTBE, n-heptane) to induce specific crystal forms .
- Temperature ramping : Gradual cooling (e.g., 70°C → 4°C over 16 hours) to grow single crystals for XRD .
- Hydrate control : Use anhydrous solvents (e.g., THF over DMSO) to avoid water incorporation in the lattice .
Characterization: Compare XRD peaks (e.g., 8.13°, 18.39° 2θ ±0.2° for Form G) to reference databases .
Advanced: How to design in vivo studies for neuropharmacological applications?
Methodological Answer:
- Dose selection : Start with 1/10th the in vitro IC (e.g., 0.5 mg/kg for 5-HT3 targets) and escalate based on PK/PD modeling .
- Combination therapies : Co-administer with antiemetics (e.g., ondansetron) or antidepressants (e.g., fluoxetine) to assess synergies .
- Endpoint analysis : Use behavioral assays (e.g., forced swim test for depression) paired with biomarker quantification (e.g., CSF serotonin levels) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats due to potential irritancy (H315/H319 hazards) .
- Ventilation : Use fume hoods for solvent-heavy steps (e.g., fluorination) to avoid inhalation .
- Waste disposal : Neutralize acidic/byproduct streams (e.g., quench with NaHCO) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
